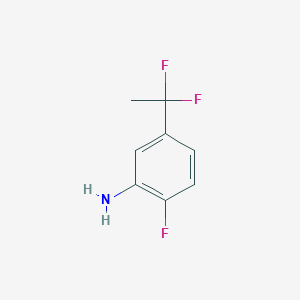
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its increased stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods often involve the use of boron reagents tailored for specific coupling conditions .
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include N-bromosuccinimide (NBS) and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a pharmaceutical agent due to its stability and lipophilicity . In the industry, it is used in the development of agrochemicals and other bioactive compounds .
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be compared with other compounds that contain the trifluoromethoxy group. Similar compounds include trifluoromethyl ethers and other fluorinated bioactives .
Eigenschaften
Molekularformel |
C5H7F3N4O |
|---|---|
Molekulargewicht |
196.13 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11) |
InChI-Schlüssel |
ZVYATCPVQPRIFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1CCOC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
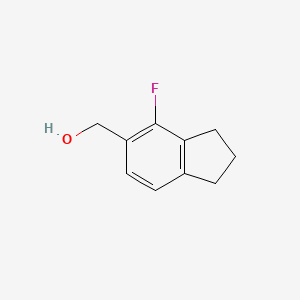
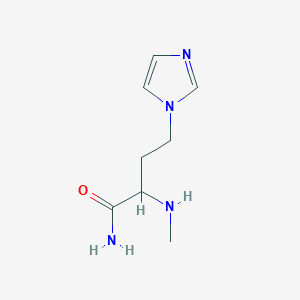
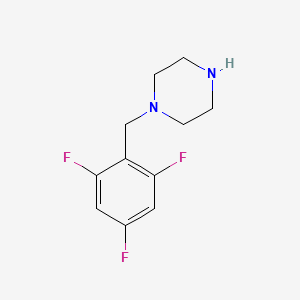
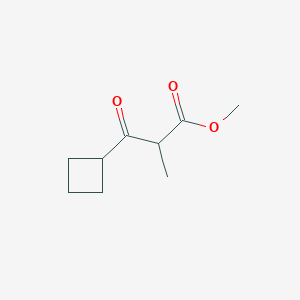
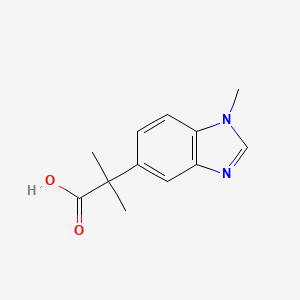
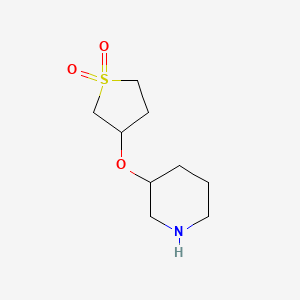
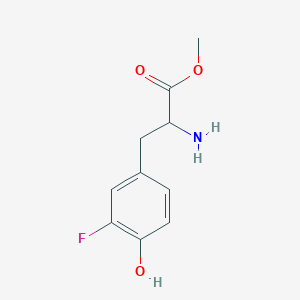
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
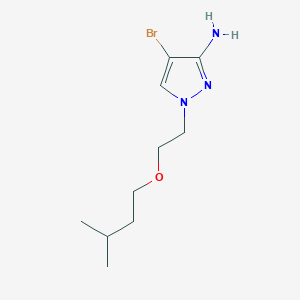
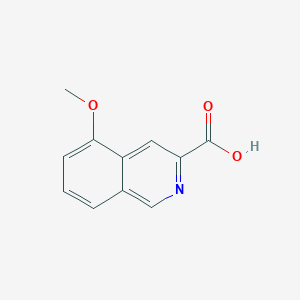
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)

